molecular formula C9H9N3O2 B1437118 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1031937-63-9

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1437118
CAS RN: 1031937-63-9
M. Wt: 191.19 g/mol
InChI Key: CRQJJFNDMIJPJR-UHFFFAOYSA-N
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Description

“3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements. In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” consists of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The specific molecular structure analysis of this compound was not found in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the available literature, triazole compounds in general are known to participate in a variety of chemical reactions .

Scientific Research Applications

I have conducted a search and found several scientific research applications for triazolo[4,3-a]pyridine derivatives. Below is a comprehensive analysis focusing on unique applications:

Antibacterial Activity

Triazolo[4,3-a]pyridine derivatives have been synthesized and tested for their antibacterial activities. Studies have shown that these compounds exhibit minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), indicating potential use in developing new antibacterial agents .

Cytotoxic Agents

These derivatives have also been reported to act as cytotoxic agents in both normoxic and hypoxic conditions, suggesting their use in cancer research for the development of new chemotherapy drugs .

Antiviral and Antimicrobial Agents

A series of novel triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents. This indicates that triazolo[4,3-a]pyridine derivatives could be explored for similar applications .

Kinase Inhibition

Novel triazolo[4,3-a]pyrazine derivatives have been designed and synthesized to inhibit c-Met/VEGFR-2 kinases. They have shown antiproliferative activities against various cell lines in vitro, which could be beneficial for targeting specific kinases in cancer treatment .

properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-4-3-6(9(13)14)5-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQJJFNDMIJPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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